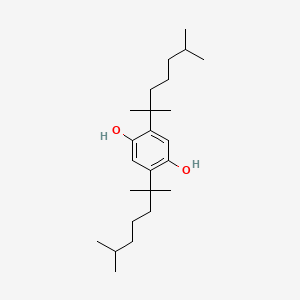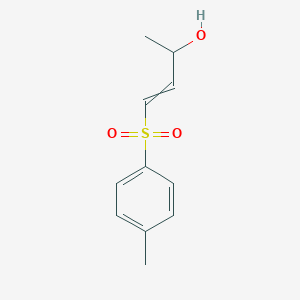
1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- is a heterocyclic compound that belongs to the indolizinium family. This compound is characterized by its unique structure, which includes a fused indole and pyridinium ring system. The presence of a methoxyphenyl group at the 6-position and a methyl group at the 7-position further distinguishes it from other indolizinium derivatives.
準備方法
The synthesis of 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Cyclization: The indole derivative undergoes cyclization with a suitable pyridinium precursor to form the indolizinium core.
Substitution reactions: Introduction of the methoxyphenyl group at the 6-position and the methyl group at the 7-position can be accomplished through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, dyes, and pigments due to its stable and versatile chemical structure.
作用機序
The mechanism by which 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- include other indolizinium derivatives with different substituents. For example:
1H-Indolizinium, 2,3-dihydro-6-(4-hydroxyphenyl)-7-methyl-: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
1H-Indolizinium, 2,3-dihydro-6-(4-chlorophenyl)-7-methyl-: The presence of a chlorine atom can introduce different electronic effects and influence the compound’s chemical behavior.
The uniqueness of 1H-Indolizinium, 2,3-dihydro-6-(4-methoxyphenyl)-7-methyl- lies in its specific substituents, which confer distinct chemical and biological properties compared to other indolizinium derivatives.
特性
CAS番号 |
110187-22-9 |
|---|---|
分子式 |
C16H18NO+ |
分子量 |
240.32 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-7-methyl-2,3-dihydro-1H-indolizin-4-ium |
InChI |
InChI=1S/C16H18NO/c1-12-10-14-4-3-9-17(14)11-16(12)13-5-7-15(18-2)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3/q+1 |
InChIキー |
JYEHSJUGYAGZMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=[N+](CCC2)C=C1C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)



![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)

